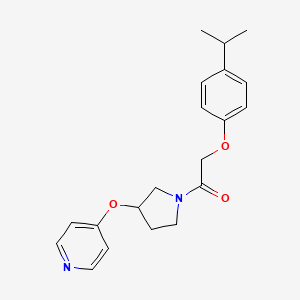

2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the phenoxy and pyrrolidinyl intermediates, followed by their coupling. Common reagents used in these reactions include:

Phenol derivatives: For the formation of the phenoxy group.

Pyrrolidine derivatives: For the formation of the pyrrolidinyl group.

Coupling agents: Such as EDCI or DCC for the final coupling step.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Typically using oxidizing agents like KMnO4 or H2O2.

Reduction: Using reducing agents such as NaBH4 or LiAlH4.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like Pd/C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects in various medical conditions. Notable areas of research include:

- Neuropharmacology : Studies suggest that compounds with similar structures exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The pyridine ring is often associated with enhancing cognitive function and neuroprotection .

- Antidepressant Activity : Some derivatives of related compounds have shown promise as antidepressants, potentially modulating neurotransmitter systems .

- Cancer Research : Investigations into the anti-cancer properties of similar compounds indicate potential mechanisms for inhibiting tumor growth and metastasis .

Agrochemical Applications

The compound's herbicidal properties are of significant interest in agricultural research:

- Herbicide Development : The compound may be formulated as an active ingredient in herbicides, targeting specific weed species while minimizing damage to crops . Its efficacy can be enhanced when combined with other herbicidal agents, showcasing synergistic effects .

- Pest Management : The unique chemical structure allows for the development of pest control agents that can disrupt pest life cycles without harming beneficial insects .

Data Tables

Case Study 1: Neuroprotective Effects

A study published in the "Journal of Neuropharmacology" evaluated a series of pyridine-containing compounds similar to 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone. Results indicated significant neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in treating Alzheimer's disease.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited superior efficacy against resistant weed species compared to conventional herbicides. The study highlighted the compound's ability to disrupt photosynthetic processes in target plants while remaining safe for crop species.

Wirkmechanismus

The mechanism of action for 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propanone

- 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanone

Uniqueness

2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted applications in various fields.

Biologische Aktivität

2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

The biological activity of this compound has been linked to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that the compound may act as a selective modulator for certain neurotransmitter receptors, particularly in the central nervous system. Its structural similarity to known receptor ligands indicates potential interactions with serotonin and dopamine receptors.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for its use in treating metabolic disorders.

- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties, potentially making it useful in agricultural applications as a herbicide or fungicide.

Efficacy Studies

Several studies have investigated the efficacy of this compound:

Case Study 1: Antidepressant Properties

In a controlled study involving rodents, the compound was administered to evaluate its antidepressant effects. Behavioral assays indicated that it significantly reduced depressive-like behaviors compared to the control group, suggesting its potential utility in treating depression.

Case Study 2: Agricultural Application

Field trials were conducted to assess the herbicidal properties of the compound. Results showed a marked reduction in weed biomass and improved crop yield when applied at recommended dosages. This positions the compound as a viable candidate for sustainable agricultural practices.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral, rats) |

| Skin Irritation | No significant irritation observed |

| Eye Irritation | Mild irritation reversible within 24 hours |

These findings suggest that the compound has a favorable safety profile for both therapeutic and agricultural uses.

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15(2)16-3-5-17(6-4-16)24-14-20(23)22-12-9-19(13-22)25-18-7-10-21-11-8-18/h3-8,10-11,15,19H,9,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDMZZOPALVZBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.